Kinase Inhibition Potency: Target Compound (IC50 28 μM) Versus PDHK-IN-3 (IC50 0.21–1.54 μM) in PDHK Enzyme Assays
In a publicly archived PubMed Commons annotation cross-referenced to PDB entry 4AW0 (PS182, IC50 26,000 nM), 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile was reported to exhibit an IC50 of 28 μM (28,000 nM) in a kinase inhibition assay [1][2]. In comparison, the structurally distinct PDHK inhibitor PDHK-IN-3 (compound 7, C17H16N2O2, MW 280.32) displays IC50 values of 0.21 μM (210 nM) for PDHK2 and 1.54 μM (1,540 nM) for PDHK4 . This represents an approximately 13- to 133-fold difference in potency, confirming that the target compound occupies a distinctly lower-potency, fragment-like region of chemical space suitable for hit-validation studies rather than advanced lead optimization campaigns.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28,000 nM (28 μM) |
| Comparator Or Baseline | PDHK-IN-3: IC50 (PDHK2) = 210 nM; IC50 (PDHK4) = 1,540 nM |
| Quantified Difference | 13- to 133-fold lower potency for the target compound relative to PDHK-IN-3 |
| Conditions | Target compound: kinase inhibition assay (exact target unspecified, cross-referenced via PDB 4AW0/PubMed Commons). PDHK-IN-3: PDHK2 and PDHK4 enzyme inhibition assays. |
Why This Matters
The 28 μM IC50 positions this compound as a fragment-like or early-hit molecule, making it appropriate for fragment-based screening validation and scaffold-hopping studies, whereas PDHK-IN-3's nanomolar potency reflects a late-stage lead unsuitable for such applications.
- [1] Southan, C. (2017). PubMed Commons Annotation on Hypothesis. Reported IC50 of 28 μM. Archived from PubMed Commons. View Source
- [2] RCSB PDB. 4AW0: Human PDK1 Kinase Domain in Complex with Allosteric Compound PS182 Bound to the PIF-Pocket. BindingDB annotation: IC50 = 26,000 nM. Deposited 2012-05-30. View Source
